molecular formula C11H10N2O4 B1403806 Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester CAS No. 1427195-44-5

Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester

Cat. No. B1403806
CAS RN: 1427195-44-5
M. Wt: 234.21 g/mol
InChI Key: QPIKGZFYPGQUEM-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester is a compound with the molecular weight of 234.21 . It is used as an organic synthesis and pharmaceutical intermediate .


Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester involves the reaction of methyl esters of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic and 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acids with the fluorinating reagent Selectfluor .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10N2O4/c1-2-17-11(16)8-6-12-13-4-3-7(10(14)15)5-9(8)13/h3-6H,2H2,1H3,(H,14,15) . This indicates the presence of 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms in the molecule .


Chemical Reactions Analysis

The reaction of methyl esters of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic and 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acids with the fluorinating reagent Selectfluor gave 3-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester and 3-fluoro-2-phenylpyrazolo[1,5-a]pyridine .


Physical And Chemical Properties Analysis

The compound is a light brown powder . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .

Scientific Research Applications

Fluorescent Probes for Biological Imaging

This compound has been identified as a strategic molecule for optical applications due to its tunable photophysical properties. It can serve as a fluorescent probe for studying the dynamics of intracellular processes. The presence of electron-donating groups (EDGs) at specific positions on the fused ring improves both absorption and emission behaviors, making it suitable for bioimaging applications .

Chemosensors

The heterocyclic nature of this compound, with its potential chelating agents, allows it to act as a chemosensor. Its structural diversity and heteroatoms make it an excellent candidate for sensing ions or molecules, which is crucial in environmental monitoring and diagnostics .

Organic Light-Emitting Devices (OLEDs)

Due to its solid-state emission intensities, Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester can be used in the development of OLEDs. The compound’s ability to emit light upon electrical excitation makes it a valuable component in the manufacturing of display and lighting technologies .

Photostability Studies

The compound exhibits good photobleaching performance, which is essential for long-term imaging and sensing applications. Its photostability under continuous excitation makes it a reliable fluorophore for scientific studies that require prolonged observation periods .

Synthetic Methodology Research

Researchers have highlighted the simpler and greener synthetic methodology of this compound compared to other fluorophores. This makes it an important subject for research in synthetic chemistry, aiming to develop more sustainable and efficient production processes .

Pharmaceutical Applications

The structural framework of Pyrazolo[1,5-a]pyridine derivatives has been explored for their pharmacological potential. These compounds have been accessed through concise synthetic routes and evaluated for their activity against various biological targets, indicating their relevance in drug discovery .

Fungal Strain Inhibition

Derivatives of this compound have been synthesized and evaluated against fungal strains. Their inhibitory activity against enzymes like succinate dehydrogenase suggests potential applications in antifungal research and treatment .

Material Science

The compound’s properties make it a candidate for material science research, particularly in the development of new materials with specific optical or electronic characteristics. Its molecular structure allows for modifications that can lead to innovative materials with desired properties .

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . This indicates that it can cause acute toxicity if ingested, eye irritation, skin irritation, and may cause respiratory irritation.

Future Directions

Pyrazolo[1,5-a]pyridines, due to being isosteric to indole and purine, as well as increased metabolic stability, are widely used in drug design . They were used to obtain anti-tuberculosis drugs, EP1 receptor antagonists, kinase p38 inhibitors . Therefore, the future directions of this compound could involve further exploration of its potential in drug design and synthesis.

properties

IUPAC Name

3-ethoxycarbonylpyrazolo[1,5-a]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-2-17-11(16)8-6-12-13-4-3-7(10(14)15)5-9(8)13/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIKGZFYPGQUEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601184954
Record name Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid, 3-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601184954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester

CAS RN

1427195-44-5
Record name Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid, 3-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427195-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid, 3-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601184954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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